molecular formula C19H15F3N2O2S B2927463 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 1797903-81-1

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2927463
CAS No.: 1797903-81-1
M. Wt: 392.4
InChI Key: YPFAYOCDUAQBHL-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular architecture integrates key pharmacophoric elements, including a 2-methylthiazole moiety and a phenoxyacetamide group linked to a trifluoromethylphenyl unit. The thiazole ring is a privileged scaffold in drug discovery, known for its diverse bioactivity and presence in various therapeutic agents . The inclusion of the trifluoromethyl group is a common strategy in lead compound optimization, as it can enhance metabolic stability and influence lipophilicity, thereby affecting a molecule's absorption and distribution properties . This specific combination of structural features suggests potential for researchers to investigate its interactions with various biological targets. Preliminary in silico analyses indicate that compounds with this profile may exhibit affinity for enzymes or receptors, making them valuable as chemical probes or tool compounds for studying disease pathways. Researchers are exploring its potential in areas such as enzyme inhibition and cellular signaling modulation. This product is supplied as a high-purity material for use in non-clinical research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2S/c1-12-23-17(11-27-12)15-7-2-3-8-16(15)24-18(25)10-26-14-6-4-5-13(9-14)19(20,21)22/h2-9,11H,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFAYOCDUAQBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps. One common approach is to start with the thiazole ring formation, followed by the introduction of the phenyl and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Phenyl Group Introduction: The phenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.

    Trifluoromethyl Group Introduction: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as Ruppert-Prakash reagent (CF3TMS) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Substitution: Electrophilic aromatic substitution reactions may require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Thiazole Derivatives with Varied Acetamide Substituents

Compounds in (e.g., 2-(4-hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)-acetamide ) share the thiazole-acetamide framework but differ in substituents. Key comparisons include:

  • The hydroxyl-piperidine group in these analogs may enhance hydrogen bonding compared to the trifluoromethylphenoxy group in the target compound .
  • Biological Relevance : Piperidine-substituted thiazoles in are associated with CNS activity, suggesting the target compound’s thiazole-phenyl core could similarly influence neuropharmacological profiles.

Thiazole-Benzimidazole Hybrids ()

Compounds like 9c () incorporate benzimidazole and triazole moieties instead of a simple phenyl group. These hybrids exhibit:

  • Docking Studies : Analogs in show binding to enzymatic active sites (e.g., α-glucosidase), suggesting the target compound’s thiazole-phenyl group could similarly engage in π-π stacking or hydrophobic interactions .

Analogs of the Trifluoromethylphenoxy-Acetamide Motif

Trifluoromethylphenyl Acetamides ( and )

  • 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (): Retains the trifluoromethylphenyl group but replaces the phenoxy linkage with a piperazine ring. This substitution increases basicity and may enhance blood-brain barrier penetration, as seen in its anticonvulsant activity .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-trifluoromethylphenyl)acetamide (): Features a benzothiazole instead of thiazole and a phenylacetamide group. The dual trifluoromethyl groups amplify lipophilicity, but the benzothiazole’s larger aromatic system may reduce solubility compared to the target compound .

Phenoxy-Acetamide Derivatives ( and )

  • 2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (): Shares the phenoxy-acetamide motif but substitutes the trifluoromethyl group with trifluoromethoxy and adds a ureido-thiazole. The trifluoromethoxy group offers similar electron-withdrawing effects but may increase metabolic resistance due to the ether linkage .
  • 2-(3-(Difluoromethoxy)phenoxy)-N-[4-(difluoromethylsulfanyl)phenyl]acetamide (): Demonstrates how halogenated phenoxy groups (e.g., difluoromethoxy vs. trifluoromethyl) modulate electronic properties.

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight Key Structural Features Synthetic Yield Notable Properties
Target Compound ~424.4* Thiazole-phenyl, trifluoromethylphenoxy N/A High lipophilicity (CF₃ group)
2-(4-Phenylpiperazin-1-yl)-N-[3-(CF₃)phenyl]acetamide 405.4 Piperazine, trifluoromethylphenyl Not reported Anticonvulsant activity
N-(6-CF₃-benzothiazole-2-yl)-2-(3-CF₃-phenyl)acetamide 436.3 Benzothiazole, dual CF₃ groups 19% Low solubility, brown solid
2-(Ureido-thiazol-4-yl)-N-(4-OCF₃-phenyl)acetamide 466.4 Trifluoromethoxy, ureido-thiazole N/A Potential enzyme inhibition

*Calculated based on molecular formula.

Biological Activity

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure

The compound is characterized by the following structural formula:

C16H14F3N1O2S\text{C}_{16}\text{H}_{14}\text{F}_3\text{N}_1\text{O}_2\text{S}

This structure features a thiazole ring, a phenyl group, and a trifluoromethyl group, contributing to its unique biological properties.

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit notable antitumor properties. For instance, studies have shown that derivatives with similar structures to this compound demonstrate cytotoxic effects against various cancer cell lines. The IC50 values for related thiazole compounds range from 1.61 µg/mL to 23.30 mM, suggesting significant potency in inhibiting cell proliferation .

CompoundCell Line TestedIC50 (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
Compound 13HT29<10

Mechanism of Action : The antitumor activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through interactions with key proteins such as Bcl-2 . Molecular dynamics simulations reveal hydrophobic interactions as a primary mechanism for binding to target proteins.

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties. Compounds with similar thiazole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have reported enhanced antibacterial activity due to specific substitutions on the phenyl ring .

Pathogen TestedMinimum Inhibitory Concentration (MIC)
E. coli<50 µg/mL
S. aureus<25 µg/mL

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers investigated the anticancer efficacy of thiazole derivatives on Jurkat and HT29 cell lines. The study highlighted that modifications in the thiazole ring significantly influenced cytotoxicity, with certain substitutions enhancing activity against these cancer cells .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial effects of thiazole-containing compounds against various bacterial strains. The results indicated that specific structural modifications led to increased efficacy, demonstrating the importance of chemical diversity in developing new antimicrobial agents .

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